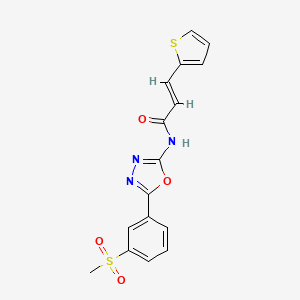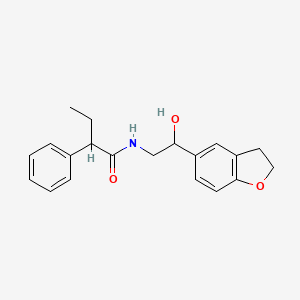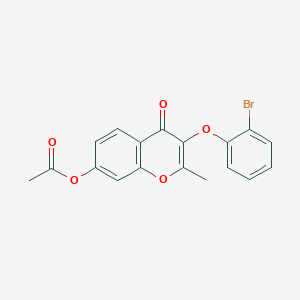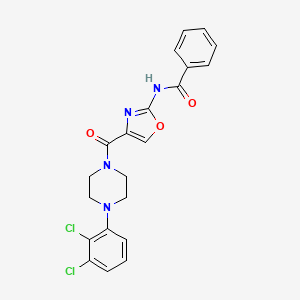![molecular formula C16H20ClN3O2 B2489959 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide CAS No. 1436092-43-1](/img/structure/B2489959.png)
6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a class of chemicals that have been synthesized for various scientific studies, particularly in the realm of organic chemistry and medicinal chemistry. While the specific compound “6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide” was not directly found in the literature, related compounds have been synthesized and studied for their chemical reactions, molecular structures, and potential biological activities. The synthesis and properties of similar compounds provide insights into the methodologies that could be applied to this specific chemical.
Synthesis Analysis
The synthesis of related pyridine carboxamide compounds typically involves multi-step chemical reactions, including nucleophilic substitution reactions, ester hydrolysis, and amidation processes. For example, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from methyl amine, n-butylamine, isopropylamine, and 4-chloropyridine-2-carboxylic acid methyl ester through chlorination and esterification followed by vacuum distillation (Pan Qing-cai).
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives is confirmed through spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS. The crystal structure and conformational analyses of these compounds can be studied using X-ray diffraction and compared with density functional theory (DFT) calculations to reveal physicochemical properties (Yu-Mei Qin et al.).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including intramolecular Diels–Alder reactions, cyclizations, and nucleophilic substitutions, leading to the formation of complex polycyclic structures or derivatives with potential biological activities. For instance, pyrrolidin-5-one-2-carboxamides can be synthesized through a regioselective cyclization of N-substituted-2-allenamides (Azadeh Shahriari et al.).
科学的研究の応用
Novel Synthesis Methods and Derivatives Creation
A foundational aspect of research on compounds like 6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide involves novel synthesis methods. For instance, the synthesis of new polyamides based on pyridine derivatives showcases innovative approaches to creating materials with potential applications in various fields, including materials science and pharmaceuticals (Faghihi & Mozaffari, 2008).
Antimicrobial and Anticancer Properties
Compounds structurally related to the query compound have been explored for their antimicrobial and anticancer properties. For example, new Schiff bases derived from pyridine-carboxamide have shown significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Al-Omar & Amr, 2010). Additionally, mixed-ligand mono and binuclear copper(II) complexes, along with their amide ligands, have exhibited cytotoxic effects, indicating their utility in cancer research (Abdolmaleki et al., 2016).
Molecular Docking and Biological Activities
Molecular docking studies have been conducted on related compounds to ascertain their biological activities, including antibacterial, anti-inflammatory, and antioxidant activities. This research demonstrates the versatility of pyridine-carboxamide derivatives in contributing to various biological investigations and potential therapeutic applications (Sribalan et al., 2016).
特性
IUPAC Name |
6-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c17-13-6-5-12(10-18-13)14(21)20-16(7-1-2-8-16)15(22)19-9-11-3-4-11/h5-6,10-11H,1-4,7-9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQPWTCBQIFYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC2CC2)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2489877.png)
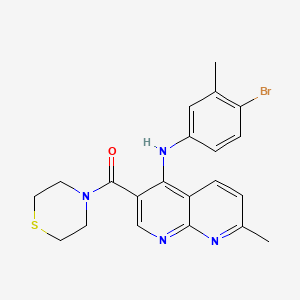
![5-[(Dimethylsulfamoylamino)methyl]-3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2489879.png)


![1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2489883.png)
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide](/img/structure/B2489885.png)


